molecular formula C18H20N2O6 B4948077 3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid

3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid

Cat. No.: B4948077
M. Wt: 360.4 g/mol
InChI Key: FNQFFVCHYAOWHD-UHFFFAOYSA-N
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Description

3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid is a complex organic compound that features an adamantane core structure. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure. The compound also contains a phenyl ring substituted with methyl and dinitro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the nitration of 4-methylphenyladamantane to introduce nitro groups at the 3 and 5 positions of the phenyl ring. This is followed by carboxylation to attach the carboxylic acid group to the adamantane core .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines from nitro groups.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid is not fully understood, but it is believed to interact with biological molecules through its functional groups. The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid is unique due to the combination of the adamantane core, phenyl ring, and nitro groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(4-methyl-3,5-dinitrophenyl)adamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-10-14(19(23)24)3-13(4-15(10)20(25)26)17-5-11-2-12(6-17)8-18(7-11,9-17)16(21)22/h3-4,11-12H,2,5-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQFFVCHYAOWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)(C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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